molecular formula C12H18ClN B2423190 1-[3-(Aminomethyl)pentan-3-yl]-4-chlorobenzene CAS No. 1183814-22-3

1-[3-(Aminomethyl)pentan-3-yl]-4-chlorobenzene

Cat. No.: B2423190
CAS No.: 1183814-22-3
M. Wt: 211.73
InChI Key: SRNUVECLPRIODK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(Aminomethyl)pentan-3-yl]-4-chlorobenzene is a chemical compound that has garnered attention due to its unique structure and potential applications in various fields. It consists of a benzene ring substituted with a chlorine atom and a side chain containing an aminomethyl group and a pentan-3-yl group. This compound is of interest in both synthetic organic chemistry and industrial applications.

Properties

IUPAC Name

2-(4-chlorophenyl)-2-ethylbutan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN/c1-3-12(4-2,9-14)10-5-7-11(13)8-6-10/h5-8H,3-4,9,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRNUVECLPRIODK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CN)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of 4-Chlorobenzene Derivatives

The core benzene ring is typically functionalized via Friedel-Crafts alkylation or nucleophilic aromatic substitution. A common approach involves reacting 4-chloroanisole with 3-(bromomethyl)pentan-3-ylamine in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds via electrophilic aromatic substitution, where the bromomethyl group acts as an alkylating agent.

Key Conditions :

  • Solvent : Dichloromethane or chlorobenzene
  • Temperature : 0–5°C (initial), followed by gradual warming to 25°C
  • Catalyst Loading : 1.2 equivalents of AlCl₃ relative to the alkylating agent

Post-reaction, the product is purified via silica gel chromatography using a hexane/ethyl acetate gradient (7:3 v/v).

Reductive Amination for Aminomethyl Group Installation

The aminomethyl branch is introduced through reductive amination of pentan-3-one with benzylamine, followed by hydrogenolysis. This method ensures stereochemical control and avoids over-alkylation:

  • Imine Formation : Pentan-3-one reacts with benzylamine in toluene under Dean-Stark conditions to remove water.
  • Reduction : Sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane reduces the imine to the corresponding amine.
  • Deprotection : Hydrogenolysis (H₂, Pd/C) removes the benzyl group, yielding 3-aminomethylpentan-3-ylamine.

Yield Optimization :

  • Solvent : Dichloromethane (≥90% yield) outperforms tetrahydrofuran (≤75%) due to better reagent solubility.
  • Stoichiometry : A 1:

Chemical Reactions Analysis

1-[3-(Aminomethyl)pentan-3-yl]-4-chlorobenzene undergoes various chemical reactions, including:

Comparison with Similar Compounds

1-[3-(Aminomethyl)pentan-3-yl]-4-chlorobenzene can be compared with similar compounds to highlight its uniqueness:

Biological Activity

1-[3-(Aminomethyl)pentan-3-yl]-4-chlorobenzene is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

1-[3-(Aminomethyl)pentan-3-yl]-4-chlorobenzene is characterized by its structural components, which include an amine group and a chlorobenzene moiety. These features contribute to its biological activity, influencing its interactions with various molecular targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes, receptors, and proteins within biological systems. The following pathways are particularly relevant:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular functions.
  • Receptor Modulation : It can bind to receptors, altering their activity and leading to downstream effects on signal transduction.
  • Apoptosis Induction : The compound has shown potential in inducing apoptosis in cancer cells, which is critical for therapeutic applications.

Biological Activities

Research indicates that 1-[3-(Aminomethyl)pentan-3-yl]-4-chlorobenzene exhibits several notable biological activities:

  • Antimicrobial Properties : Studies have demonstrated effectiveness against various bacterial strains, including gram-positive bacteria. Its potency is comparable to established antibiotics .
  • Anticancer Activity : Preliminary findings suggest that the compound may inhibit the proliferation of cancer cells and induce apoptosis, making it a candidate for further investigation in cancer therapy .

Comparative Analysis

To understand the uniqueness of 1-[3-(Aminomethyl)pentan-3-yl]-4-chlorobenzene, it is essential to compare it with similar compounds. The table below summarizes key differences in biological activities among related compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
1-[3-(Aminomethyl)pentan-3-yl]-4-chlorobenzeneModeratePromisingEnzyme inhibition, receptor modulation
4-Chlorocinnamic AcidHighModerateAntioxidant properties
Cinnamamide DerivativesHighLowCytotoxicity against specific cell lines

Case Studies

Several studies have explored the biological activity of related compounds:

  • Antimicrobial Efficacy : A study evaluated a series of chlorinated anilides for their antibacterial properties against Staphylococcus aureus and Mycobacterium tuberculosis. The findings indicated that halogen substitution enhances antimicrobial efficacy .
  • Cytotoxicity Profiles : Research on cinnamic acid derivatives revealed their potential as anticancer agents. Compounds were tested against various cancer cell lines, showing varying degrees of cytotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.